1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 303996-69-2
VCID: VC7488580
InChI: InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11)
SMILES: CC(C1=CC=NN1)N2C=NC=N2
Molecular Formula: C7H9N5
Molecular Weight: 163.184

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

CAS No.: 303996-69-2

Cat. No.: VC7488580

Molecular Formula: C7H9N5

Molecular Weight: 163.184

* For research use only. Not for human or veterinary use.

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole - 303996-69-2

Specification

CAS No. 303996-69-2
Molecular Formula C7H9N5
Molecular Weight 163.184
IUPAC Name 1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole
Standard InChI InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11)
Standard InChI Key JUQYUICLZWLXOV-UHFFFAOYSA-N
SMILES CC(C1=CC=NN1)N2C=NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked via an ethyl group to a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). This hybrid structure enhances its capacity for hydrogen bonding and π-π interactions, critical for biological receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name1-[1-(1H-Pyrazol-5-yl)ethyl]-1,2,4-triazole
Molecular FormulaC7H9N5\text{C}_7\text{H}_9\text{N}_5
Molecular Weight163.184 g/mol
SMILESCC(C1=CC=NN1)N2C=NC=N2
InChI KeyJUQYUICLZWLXOV-UHFFFAOYSA-N

The compound’s solubility data remain unspecified, though its heterocyclic components suggest moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Routes

While explicit protocols for 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole are scarce, analogous 1,2,4-triazole derivatives are typically synthesized via cyclocondensation reactions. For example, a related study demonstrated the formation of ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate through the reaction of dicarbonyl esters with phenyl hydrazine under acidic conditions . Such methods likely apply to the target compound, involving precursors like 3-(1H-pyrazol-3-yl)propan-1-one and hydrazine derivatives.

Spectroscopic Characterization

Infrared (IR) spectroscopy of similar compounds reveals carbonyl stretches near 1724 cm1^{-1}, while 1H^1\text{H} NMR spectra display characteristic signals for ethyl groups (δ 1.37 ppm) and aromatic protons (δ 7.33 ppm) . These techniques are essential for verifying the compound’s structure post-synthesis.

HeterocycleKey ActivitiesMechanism of Action
PyrazoleAnalgesic, Anti-inflammatoryCOX-2 Inhibition
1,2,4-TriazoleAntifungal, AnticancerEnzyme Inhibition (e.g., CYP51)
Hybrid StructureMultitarget PotentialSynergistic Receptor Binding

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for functional group substitutions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Industrial Applications

In agrochemistry, triazole derivatives are employed as fungicides and plant growth regulators. The compound’s stability under varied pH conditions makes it a candidate for crop protection formulations.

Challenges and Future Directions

Despite its promise, gaps persist in understanding the compound’s pharmacokinetics and toxicity. In vitro studies are needed to assess its metabolic stability and cytochrome P450 interactions. Additionally, green chemistry approaches—such as microwave-assisted synthesis—could improve yield and sustainability .

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